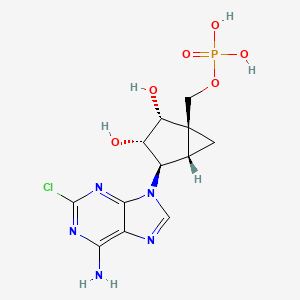

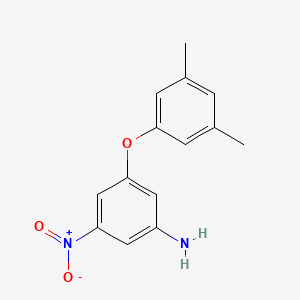

![molecular formula C11H8N2O2 B3266903 [3,4'-Bipyridine]-2'-carboxylic acid CAS No. 4392-89-6](/img/structure/B3266903.png)

[3,4'-Bipyridine]-2'-carboxylic acid

Vue d'ensemble

Description

“[3,4’-Bipyridine]-2’-carboxylic acid” is a compound that belongs to the bipyridine family . Bipyridines are organic compounds that have two pyridine rings directly linked together . They are used as starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Molecular Structure Analysis

The molecular structure of bipyridine compounds is determined by the position of the nitrogen atoms. In the case of 4,4’-bipyridine, the exposed location of the nitrogen atoms facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis

Bipyridine compounds are known to undergo various chemical reactions. For instance, they can strongly coordinate with metal centers, which can affect the reaction system . They are also known to interact with different molecules through non-covalent interactions, leading to the formation of supramolecular structures .Physical And Chemical Properties Analysis

The physical and chemical properties of bipyridine compounds can vary depending on their specific structure. For instance, they can exhibit different stability, solubility, dissolution rate, and processability .Applications De Recherche Scientifique

Coordination Chemistry and Metal Framework Materials

[3,4'-Bipyridine]-2'-carboxylic acid (PPCAH), a monocarboxylate-substituted 4,4'-bipyridine ligand, is utilized in the coordination chemistry with transition metals like zinc and manganese. It has been synthesized from 4,4'-bipyridine and employed to form metal-containing building blocks, which are crucial in assembling mixed-metal framework materials. For example, the synthesis and structure of a mixed-metal coordination polymer, Cu(PPCA)(2)HgI(2), were explored, demonstrating the potential of PPCAH in constructing intricate molecular architectures (Chen et al., 2006).

Solar Energy Applications

Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine ligands with carboxylic acid substituents, including derivatives of [3,4'-Bipyridine]-2'-carboxylic acid, have been synthesized for use in copper-based dye-sensitized solar cells (DSCs). The structures of these complexes, including 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylic acid, have been characterized, highlighting their potential in solar energy applications (Constable et al., 2009).

Supramolecular Chemistry and Photoluminescence

In supramolecular chemistry, 4,4'-bipyridine and its derivatives, like [3,4'-Bipyridine]-2'-carboxylic acid, are used to form hydrogen-bonded architectures. These structures exhibit cyclophane-type motifs and are stabilized by various interactions, including hydrogen bonding and π-π stacking. The coordination behavior of these compounds leads to the formation of intricate molecular networks, which are essential in materials science and nanotechnology (Rodríguez-Cuamatzi et al., 2009).

Energy Conversion and Electrocatalysis

Trinuclear Ruthenium complexes, incorporating 2,2'-bipyridine-4,4'-dicarboxylic acid, a derivative of [3,4'-Bipyridine]-2'-carboxylic acid, have been synthesized for applications in energy conversion. These complexes are adsorbed on textured TiO2 films and have shown high efficiencies in converting light into electricity, making them promising candidates for solar light harvesting and photocatalytic applications (Nazeeruddin et al., 1990).

Biological Applications

In the realm of biochemistry and pharmacology, the incorporation of carboxylic acid functionalities into 2,2'-bipyridine, as seen in [3,4'-Bipyridine]-2'-carboxylic acid derivatives, impacts the biological activity of complexes formed with these ligands. These complexes show varying degrees of DNA/protein binding affinity, antioxidant activity, and cytotoxicity. Such studies are crucial for understanding the interaction of these compounds with biological systems and their potential therapeutic applications (Kamatchi et al., 2017).

Mécanisme D'action

Orientations Futures

Bipyridine compounds, including “[3,4’-Bipyridine]-2’-carboxylic acid”, have a wide range of applications in various fields such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, future research may focus on developing new synthetic methods, exploring new applications, and improving the properties of these compounds .

Propriétés

IUPAC Name |

4-pyridin-3-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPOUTQNVHFUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291930 | |

| Record name | [3,4′-Bipyridine]-2′-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4'-Bipyridine]-2'-carboxylic acid | |

CAS RN |

4392-89-6 | |

| Record name | [3,4′-Bipyridine]-2′-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,4′-Bipyridine]-2′-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

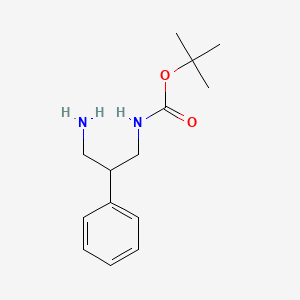

![5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B3266823.png)

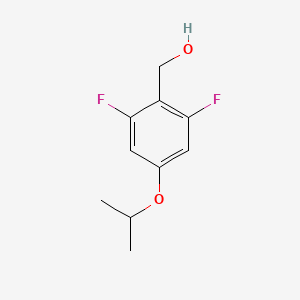

![3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3266853.png)

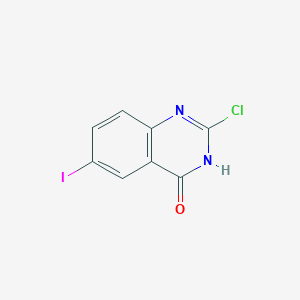

![3-[(3-Bromophenoxy)methyl]benzohydrazide](/img/structure/B3266863.png)

![5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B3266869.png)

![5-(4-bromophenyl)-N-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3266880.png)

![3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde](/img/structure/B3266885.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3266907.png)